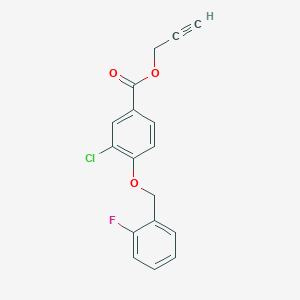Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17431840
Molecular Formula: C17H12ClFO3
Molecular Weight: 318.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H12ClFO3 |
|---|---|
| Molecular Weight | 318.7 g/mol |
| IUPAC Name | prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
| Standard InChI Key | MSOFEBINQMPKOE-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate consists of three primary components:
-
A 3-chloro-4-hydroxybenzoic acid backbone.
-
A 2-fluorobenzyl ether substituent at the 4-position.
-
A propargyl (prop-2-yn-1-yl) ester group.
The fluorine atom at the ortho position of the benzyl group distinguishes this compound from its para-fluorinated analogs . This ortho substitution influences electronic distribution and steric interactions, potentially altering reactivity and biological target affinity.
Molecular Formula and Weight
Table 1: Atomic Composition
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 17 | 204.00 |
| H | 12 | 12.12 |
| Cl | 1 | 35.45 |
| F | 1 | 19.00 |
| O | 3 | 48.00 |
The propargyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry reactions, while the chloro and fluoro substituents enhance electrophilicity.
Synthesis and Reaction Pathways
Esterification Protocol
The synthesis typically involves a two-step process:
-
Synthesis of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid:
-
Propargyl Ester Formation:
-
Reaction of the carboxylic acid with prop-2-yn-1-ol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Reaction equation:
-
Reaction Optimization
-
Temperature: 0–25°C to minimize alkyne side reactions.
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
Physicochemical Properties
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, predictions based on analogs include:
-
¹H NMR (CDCl₃):
-
¹³C NMR:
-
δ 75.8 (≡CH), 78.5 (OCH₂C≡), 115.2–162.4 (aromatic carbons), 165.1 (C=O).
-
Stability and Reactivity
-
Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid and propargyl alcohol.
-
Click Reactivity: The propargyl group undergoes Huisgen cycloaddition with azides, enabling bioconjugation.
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate | 4-Fluorobenzyl | 318.73 | Anticancer |
| Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate | 2,4-Dichlorobenzyl | 348.21 | Antimicrobial |
| Target Compound | 2-Fluorobenzyl | 318.73 | Predicted anti-inflammatory |
The ortho-fluorine substitution may enhance membrane permeability compared to para-substituted analogs due to reduced steric hindrance .
Future Perspectives
Further research should prioritize:
-
In vitro screening for kinase inhibition and cytotoxicity.
-
Click chemistry derivatization to develop targeted drug delivery systems.
-
Crystallographic studies to elucidate binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume